molecular formula C15H20O2 B15127373 5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one

5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one

Cat. No.: B15127373
M. Wt: 232.32 g/mol
InChI Key: GEYUWGLUFTZZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one is an organic compound with the molecular formula C15H20O2 It is known for its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylacetophenone with isobutyraldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the synthesis. The reaction conditions are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nitration using nitric acid and sulfuric acid

Major Products Formed

    Oxidation: Formation of 5-oxo-2-methyl-6-(4-methylphenyl)hept-2-en-4-one

    Reduction: Formation of 5-hydroxy-2-methyl-6-(4-methylphenyl)heptan-4-ol

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group

Scientific Research Applications

5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic pockets in proteins, affecting their activity. The compound’s reactivity allows it to participate in redox reactions, modulating cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one
  • 2-Hepten-4-one, 6-(3-hydroxy-4-methylphenyl)-2-methyl-
  • 2-Hydroxy-2-(p-tolyl)-6-methylhept-5-en-4-one

Uniqueness

5-Hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one

InChI

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3

InChI Key

GEYUWGLUFTZZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.